N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a methoxy-nitrophenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Methoxy-Nitrophenyl Intermediate:
Thioamide Formation: The methoxy-nitrophenyl intermediate is then reacted with a thioamide reagent under appropriate conditions to form the thioamide linkage.
Coupling with Thiophene-2-Carboxylic Acid: The final step involves the coupling of the thioamide intermediate with thiophene-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder in acidic medium are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests potential binding to proteins or enzymes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-3-nitrophenyl)acetamide
- N-(4-Hydroxy-3-nitrophenyl)acetamide
- N-(4-Methoxy-2-methylphenyl)acetamide
Uniqueness
N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both a thiophene ring and a methoxy-nitrophenyl moiety, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S2/c1-29-16-9-4-12(11-15(16)24(27)28)18(25)23-20(30)22-14-7-5-13(6-8-14)21-19(26)17-3-2-10-31-17/h2-11H,1H3,(H,21,26)(H2,22,23,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIDSODGFONKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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